molecular formula C18H18S3 B12571356 1,1'-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene} CAS No. 188969-06-4

1,1'-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene}

Cat. No.: B12571356
CAS No.: 188969-06-4
M. Wt: 330.5 g/mol
InChI Key: YXUBPEXNCKECFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene} is an organic compound that features a sulfanediyl linkage between two benzene rings, each substituted with an ethenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene} typically involves the following steps:

    Formation of the Benzene Derivative: The initial step involves the preparation of 4-[(ethenylsulfanyl)methyl]benzene. This can be achieved through electrophilic aromatic substitution reactions where a benzene ring is functionalized with an ethenylsulfanyl group.

    Coupling Reaction: The next step involves the coupling of two 4-[(ethenylsulfanyl)methyl]benzene molecules via a sulfanediyl linkage. This can be done using a disulfide exchange reaction or by employing a sulfur-containing coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanediyl linkage to a simpler sulfide or thiol group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene rings or the ethenylsulfanyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, simpler sulfides.

    Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

1,1’-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene} has several applications in scientific research:

    Materials Science: Used in the synthesis of polymers and advanced materials with unique properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1,1’-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene} involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, potentially altering their function.

    Pathways Involved: It may participate in redox reactions, binding to active sites, or modifying the structure of target molecules through covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Sulfanediylbis(pentafluorobenzene): Features a similar sulfanediyl linkage but with pentafluorobenzene rings.

    1,1’-Sulfanediylbis(benzene): Lacks the ethenylsulfanyl groups, making it less reactive in certain contexts.

    1,1’-Sulfanediylbis(4-methylbenzene): Contains methyl groups instead of ethenylsulfanyl groups, affecting its chemical properties.

Uniqueness

1,1’-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene} is unique due to the presence of ethenylsulfanyl groups, which impart distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and industrial applications.

Properties

CAS No.

188969-06-4

Molecular Formula

C18H18S3

Molecular Weight

330.5 g/mol

IUPAC Name

1-(ethenylsulfanylmethyl)-4-[4-(ethenylsulfanylmethyl)phenyl]sulfanylbenzene

InChI

InChI=1S/C18H18S3/c1-3-19-13-15-5-9-17(10-6-15)21-18-11-7-16(8-12-18)14-20-4-2/h3-12H,1-2,13-14H2

InChI Key

YXUBPEXNCKECFI-UHFFFAOYSA-N

Canonical SMILES

C=CSCC1=CC=C(C=C1)SC2=CC=C(C=C2)CSC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.